Acide N-Boc-5-bromoanthranilique

Vue d'ensemble

Description

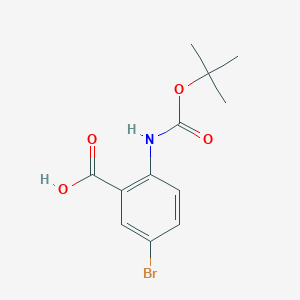

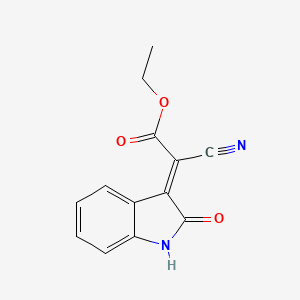

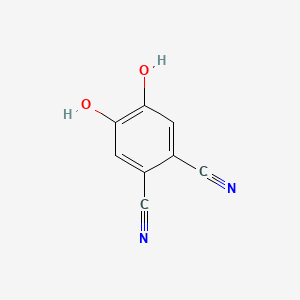

N-Boc-5-Bromoanthranilic acid is a chemical compound with the molecular formula C12H14BrNO4 . It contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aromatic (thio-) carbamate, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of N-Boc-5-Bromoanthranilic acid involves the coupling of N-protected anthranilic acid (N-benzylanthranilic acid, N-Boc-4-chloroanthranilic acid or N-Boc-5-bromoanthranilic acid) with corresponding amines .Molecular Structure Analysis

The molecular structure of N-Boc-5-Bromoanthranilic acid consists of 32 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Bromine atom .Chemical Reactions Analysis

N-Boc-5-Bromoanthranilic acid can undergo a reaction known as N-Boc deprotection. This reaction is common in pharmaceutical research and development, as well as pharma manufacturing. The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

N-Boc-5-Bromoanthranilic acid has a molecular weight of 316.14800, and a density of 1.526g/cm3 . The compound is very slightly soluble in water, moderately soluble in alcohol, ether, chloroform, benzene, acetic acid, and freely soluble in acetone .Applications De Recherche Scientifique

Conception et synthèse de nouvelles molécules hybrides de type amide

L'acide N-Boc-5-bromoanthranilique peut être utilisé dans la conception et la synthèse de nouvelles molécules hybrides de type amide basées sur l'acide anthranilique et des échafaudages hétérocycliques de quinoléine ou de β-carboline .

Écrantage antiprolifératif

Ce composé a été utilisé dans un criblage antiprolifératif contre un panel de lignées cellulaires de tumeurs solides et de leucémie . Il a montré une activité élevée envers diverses lignées cellulaires cancéreuses telles que le glioblastome, l'adénocarcinome pancréatique, le carcinome colorectal, le carcinome pulmonaire, la leucémie lymphoblastique aiguë, la leucémie myéloïde aiguë, la leucémie myéloïde chronique et le lymphome non hodgkinien .

Écrantage antiviral

L'this compound a été utilisé dans un criblage antiviral contre plusieurs virus à ARN . Il a montré un effet antiviral prononcé contre les coronavirus humains 229E et OC43 .

Écrantage anti-quorum sensing

Ce composé a été utilisé dans un criblage anti-quorum sensing en utilisant Chromobacterium violaceum gram-négatif comme souche rapporteuse . Il a montré un effet anti-quorum/biofilm significatif contre la souche rapporteuse de quorum sensing .

Protection N-Boc des amines

L'this compound a été utilisé dans une approche verte et simple pour la protection N-Boc sur des amines de structures diverses sous irradiation aux ultrasons . Cette méthode a permis une protection N-Boc sélective avec un excellent rendement isolé en un temps de réaction court à température ambiante .

Inhibiteurs de protéases

Les acides peptide-boroniques (PBA), qui peuvent être synthétisés à partir de l'this compound, sont utilisés comme inhibiteurs de protéases . Ces PBA ont montré des effets inhibiteurs significatifs sur diverses protéases .

Safety and Hazards

The safety data sheet for N-Boc-5-Bromoanthranilic acid indicates that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .

Mécanisme D'action

Target of Action

N-Boc-5-Bromoanthranilic acid is a type of anthranilamide . Anthranilamides have been found to exhibit high activity towards diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic, acute myeloid, chronic myeloid leukemia, and non-Hodgkin lymphoma . They also show antiviral effects against human coronaviruses and HIV-1 . Therefore, the primary targets of N-Boc-5-Bromoanthranilic acid are likely to be certain proteins or enzymes in these cancer cells and viruses.

Mode of Action

It is known that anthranilamides can suppress the proliferation of cancer cells and promote apoptosis . They also inhibit the replication of viruses . These effects are likely due to the interaction of the compound with its targets, leading to changes in the normal functioning of the cells or viruses.

Biochemical Pathways

N-Boc-5-Bromoanthranilic acid, as an anthranilamide, may affect several biochemical pathways. In cancer cells, it may interfere with cell division and growth, leading to cell death . In viruses, it may inhibit the replication process . The exact pathways affected by N-Boc-5-Bromoanthranilic acid and their downstream effects are subjects of ongoing research.

Result of Action

The result of N-Boc-5-Bromoanthranilic acid’s action is the inhibition of cancer cell proliferation and viral replication . This leads to the death of cancer cells and the reduction of viral load, respectively .

Analyse Biochimique

Biochemical Properties

N-Boc-5-Bromoanthranilic acid plays a significant role in biochemical reactions, particularly in the synthesis of hybrid molecules that exhibit antiproliferative, antiviral, and anti-quorum sensing activities. This compound interacts with various enzymes and proteins, including those involved in the biosynthesis of tryptophan and the Pseudomonas quinolone signal (PQS). The interactions of N-Boc-5-Bromoanthranilic acid with these biomolecules are crucial for its biological activity, as they influence the compound’s ability to inhibit cell proliferation and viral replication .

Cellular Effects

N-Boc-5-Bromoanthranilic acid has been shown to affect various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, leading to a decrease in cell viability. Additionally, N-Boc-5-Bromoanthranilic acid influences cell signaling pathways, such as those involved in angiogenesis and cell migration. These effects are mediated through the compound’s interactions with specific proteins and enzymes that regulate gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Boc-5-Bromoanthranilic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes and proteins, inhibiting their activity and thereby disrupting essential cellular processes. For example, N-Boc-5-Bromoanthranilic acid inhibits the activity of enzymes involved in the biosynthesis of tryptophan, leading to a decrease in the production of this essential amino acid. Additionally, the compound’s interactions with proteins involved in cell signaling pathways result in changes in gene expression that promote apoptosis and inhibit cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-5-Bromoanthranilic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-Boc-5-Bromoanthranilic acid remains stable under certain conditions, allowing for sustained biological activity. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have demonstrated that N-Boc-5-Bromoanthranilic acid can have lasting effects on cellular function, including sustained inhibition of cell proliferation and viral replication .

Dosage Effects in Animal Models

The effects of N-Boc-5-Bromoanthranilic acid vary with different dosages in animal models. At low doses, the compound exhibits significant biological activity without causing toxic or adverse effects. At higher doses, N-Boc-5-Bromoanthranilic acid may cause toxicity and adverse effects, such as damage to noncancerous cells and tissues. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological activity while minimizing toxicity .

Metabolic Pathways

N-Boc-5-Bromoanthranilic acid is involved in several metabolic pathways, including those related to the biosynthesis of tryptophan and the Pseudomonas quinolone signal. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, N-Boc-5-Bromoanthranilic acid inhibits the activity of enzymes involved in tryptophan biosynthesis, leading to a decrease in the production of this amino acid. Additionally, the compound’s interactions with enzymes involved in the PQS pathway affect the production of signaling molecules that regulate bacterial communication and virulence .

Transport and Distribution

Within cells and tissues, N-Boc-5-Bromoanthranilic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity. For example, N-Boc-5-Bromoanthranilic acid may be transported into cells via specific amino acid transporters, allowing it to reach its target enzymes and proteins. The compound’s distribution within tissues is also influenced by its interactions with binding proteins that regulate its localization and accumulation .

Subcellular Localization

The subcellular localization of N-Boc-5-Bromoanthranilic acid is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N-Boc-5-Bromoanthranilic acid may be localized to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis. Additionally, the compound’s interactions with specific proteins and enzymes within these compartments can further influence its biological activity .

Propriétés

IUPAC Name |

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMSYCMCKRUWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352336 | |

| Record name | N-Boc-5-Bromoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-20-2 | |

| Record name | N-Boc-5-Bromoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)